Sauvagine

Vue d'ensemble

Description

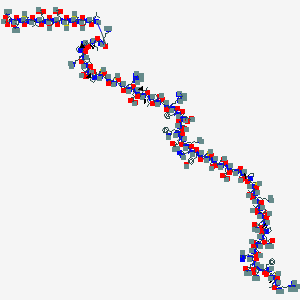

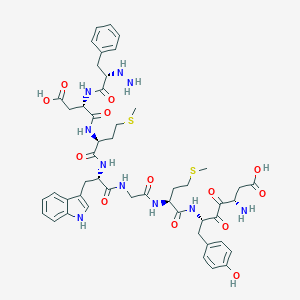

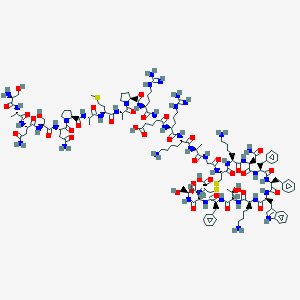

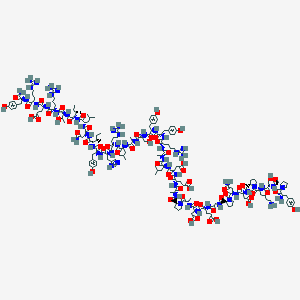

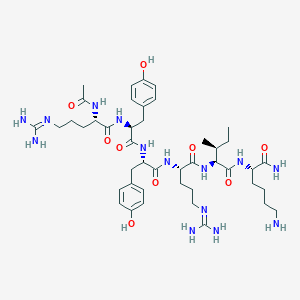

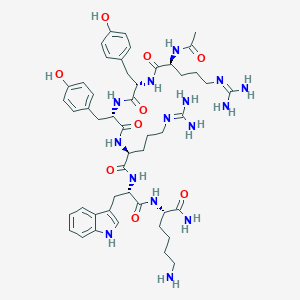

La Sauvagine est un neuropeptide appartenant à la famille des peptides du facteur de libération de la corticotropine (CRF). Elle a été initialement isolée de la peau de la grenouille sud-américaine, Phyllomedusa sauvagei. La this compound est orthologue de l'hormone mammalienne urocortine 1 et de l'hormone de poisson téléostéen urotensine 1. Elle se compose de 40 acides aminés et possède la séquence XGPPISIDLSLELLRKMIEIEKQEKEKQQAANNRLLLDTI-NH2, avec une modification de l'acide carboxylique pyrrolidone à l'extrémité N-terminale et une amidation du résidu d'isoleucine à l'extrémité C-terminale .

Applications De Recherche Scientifique

La Sauvagine a une large gamme d'applications en recherche scientifique :

Chimie : La this compound est utilisée comme peptide modèle pour étudier la synthèse peptidique, le repliement et les relations structure-activité.

Biologie : Elle est utilisée pour étudier le rôle des peptides liés au CRF dans la réponse au stress, le comportement et la régulation neuroendocrine.

Médecine : La this compound a des applications thérapeutiques potentielles dans le traitement des troubles liés au stress, de l'inflammation et des maladies cardiovasculaires.

Industrie : La this compound est utilisée dans le développement de médicaments à base de peptides et comme outil dans la découverte et le développement de médicaments .

Mécanisme d'action

La this compound exerce ses effets en se liant aux récepteurs 1 et 2 du facteur de libération de la corticotropine (CRFR1 et CRFR2). Cette liaison active les voies de signalisation intracellulaires, conduisant à la libération de l'hormone adrénocorticotrope (ACTH) et de la β-endorphine de l'hypophyse antérieure. Ces hormones jouent un rôle crucial dans la réponse au stress de l'organisme, régulant divers processus physiologiques tels que la fonction immunitaire, le métabolisme et la fonction cardiovasculaire .

Mécanisme D'action

Sauvagine, also known as Sauvagin, is a potent and broad-spectrum biologically active peptide . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the corticotropin-releasing factor receptors 1 and 2 (CRF1 and CRF2) . These receptors belong to the corticotropin-releasing factor (CRF) family, which also includes urocortin 1 and urotensin 1 . The CRF family of peptides plays a crucial role in the physiological response to stress .

Mode of Action

This compound interacts with its primary targets, the CRF1 and CRF2 receptors, with high affinity . It binds to and activates these receptors, exerting similar physiological effects as corticotropin-releasing hormone . Although CRF is significantly weaker at the CRF2 receptor, this compound retains its high affinity interactions with this receptor subtype .

Biochemical Pathways

Upon binding to the CRF receptors, this compound triggers a series of biochemical reactions. These effects are elicited by binding to specific high-affinity receptors, which are coupled to guanine nucleotide stimulatory factor (Gs)-response pathways . This leads to the release of adrenocorticotropic hormone (ACTH), β-endorphin, and α-melanocyte-stimulating hormone from the pituitary gland .

Pharmacokinetics

Peptides are generally absorbed in the small intestine, distributed throughout the body, metabolized by peptidases, and excreted via the kidneys

Result of Action

The binding of this compound to the CRF receptors leads to a series of molecular and cellular effects. It stimulates the frequency of Ca2+ oscillations in certain cells , and it has been found to be more potent than other peptides in different mammalian smooth muscle preparations .

Action Environment

It is known that the environment can significantly impact the behavior and efficacy of biologically active compounds Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of the compound

Analyse Biochimique

Biochemical Properties

Sauvagine has been shown to interact with corticotropin-releasing factor receptors 1 and 2 . It is also bound by the corticotropin-releasing factor binding protein . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound exerts similar physiological effects as corticotropin-releasing hormone . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, providing a thorough explanation of its mechanism of action .

Temporal Effects in Laboratory Settings

It is known that this compound has high affinity for CRF1 receptors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La Sauvagine peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les acides aminés sont protégés par des groupes spécifiques pour prévenir les réactions indésirables. Une fois la chaîne peptidique entièrement assemblée, elle est clivée de la résine et purifiée par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle

La production industrielle de la this compound implique une SPPS à grande échelle, suivie d'une purification par HPLC. Le processus est optimisé pour garantir un rendement et une pureté élevés du peptide. L'utilisation de synthétiseurs peptidiques automatisés et de techniques de purification avancées permet une production efficace de la this compound à l'échelle industrielle .

Analyse Des Réactions Chimiques

Types de réactions

La Sauvagine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des liaisons disulfures entre les résidus de cystéine, ce qui peut stabiliser sa structure.

Réduction : Les réactions de réduction peuvent rompre les liaisons disulfures, entraînant des changements dans la conformation du peptide.

Substitution : La this compound peut subir des réactions de substitution où des acides aminés spécifiques sont remplacés par d'autres afin d'étudier les relations structure-activité.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou l'acide performique peuvent être utilisés comme agents oxydants.

Réduction : Le dithiothréitol (DTT) ou le β-mercaptoéthanol sont des agents réducteurs courants.

Substitution : Des dérivés d'acides aminés avec des groupes protecteurs sont utilisés en SPPS pour introduire des substitutions spécifiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des versions modifiées de la this compound avec des propriétés structurales et fonctionnelles modifiées. Ces modifications peuvent aider à comprendre le mécanisme d'action du peptide et ses interactions avec les récepteurs .

Comparaison Avec Des Composés Similaires

La Sauvagine est similaire à d'autres peptides liés au CRF, notamment :

Facteur de libération de la corticotropine (CRF) : Le CRF est une hormone peptidique impliquée dans la réponse au stress et est structurellement similaire à la this compound.

Urocortine 1 : L'urocortine 1 est un peptide mammalien avec des fonctions similaires à la this compound et au CRF.

Urotensine 1 : L'urotensine 1 est une hormone de poisson téléostéen avec des similitudes structurales et fonctionnelles avec la this compound.

Unicité

La this compound est unique en raison de son origine de la peau d'amphibien et de son activité biologique puissante. Elle a un spectre d'activité plus large que celui des autres peptides liés au CRF et présente une puissance plus élevée dans certains essais biologiques .

Conclusion

La this compound est un peptide polyvalent et biologiquement actif ayant des applications significatives en recherche scientifique. Ses propriétés uniques et ses effets puissants en font un outil précieux dans divers domaines, y compris la chimie, la biologie, la médecine et l'industrie.

Propriétés

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C202H346N56O63S/c1-29-103(20)156(162(212)283)251-199(320)161(110(27)261)256-191(312)137(92-155(281)282)247-186(307)132(87-101(16)17)243-185(306)131(86-100(14)15)242-183(304)129(84-98(10)11)239-172(293)116(51-43-78-218-202(215)216)228-188(309)135(90-146(211)266)246-189(310)134(89-145(210)265)238-164(285)109(26)220-163(284)108(25)221-166(287)118(54-63-142(207)262)229-173(294)119(55-64-143(208)263)230-167(288)111(46-34-38-73-203)224-175(296)121(58-67-149(269)270)232-169(290)113(48-36-40-75-205)225-176(297)122(59-68-150(271)272)233-174(295)120(56-65-144(209)264)231-168(289)112(47-35-39-74-204)226-177(298)124(61-70-152(275)276)236-195(316)157(104(21)30-2)252-179(300)125(62-71-153(277)278)237-196(317)158(105(22)31-3)253-180(301)126(72-81-322-28)235-170(291)114(49-37-41-76-206)223-171(292)115(50-42-77-217-201(213)214)227-181(302)127(82-96(6)7)241-184(305)130(85-99(12)13)240-178(299)123(60-69-151(273)274)234-182(303)128(83-97(8)9)245-192(313)138(94-259)249-187(308)133(88-102(18)19)244-190(311)136(91-154(279)280)248-197(318)159(106(23)32-4)254-193(314)139(95-260)250-198(319)160(107(24)33-5)255-194(315)140-52-44-80-258(140)200(321)141-53-45-79-257(141)148(268)93-219-165(286)117-57-66-147(267)222-117/h96-141,156-161,259-261H,29-95,203-206H2,1-28H3,(H2,207,262)(H2,208,263)(H2,209,264)(H2,210,265)(H2,211,266)(H2,212,283)(H,219,286)(H,220,284)(H,221,287)(H,222,267)(H,223,292)(H,224,296)(H,225,297)(H,226,298)(H,227,302)(H,228,309)(H,229,294)(H,230,288)(H,231,289)(H,232,290)(H,233,295)(H,234,303)(H,235,291)(H,236,316)(H,237,317)(H,238,285)(H,239,293)(H,240,299)(H,241,305)(H,242,304)(H,243,306)(H,244,311)(H,245,313)(H,246,310)(H,247,307)(H,248,318)(H,249,308)(H,250,319)(H,251,320)(H,252,300)(H,253,301)(H,254,314)(H,255,315)(H,256,312)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,213,214,217)(H4,215,216,218)/t103-,104-,105-,106-,107-,108-,109-,110+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,156-,157-,158-,159-,160-,161-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCVKEBXPLEGOY-ZLFMSJRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C202H346N56O63S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225449 | |

| Record name | Sauvagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4599 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74434-59-6 | |

| Record name | Sauvagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074434596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sauvagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Sauvagine and where is it found?

A: this compound (Svg) is a 40-amino acid peptide first isolated from the skin of the South American frog, Phyllomedusa sauvagei [, ]. It belongs to the corticotropin-releasing factor (CRF) family of peptides, which also includes CRF itself, the urocortins, and fish urotensin I [, , ].

Q2: How does this compound interact with its targets?

A: this compound exerts its biological effects primarily by binding to and activating two G protein-coupled receptors, CRF receptor type 1 (CRFR1) and CRF receptor type 2 (CRFR2) [, , ].

Q3: Does this compound show selectivity for CRFR1 or CRFR2?

A: While this compound binds to both CRFR1 and CRFR2, it exhibits a higher affinity for CRFR2. This selectivity for CRFR2 is particularly pronounced in certain species, such as amphibians [, , ].

Q4: What are the downstream effects of this compound binding to its receptors?

A: Upon binding to CRFR1 and CRFR2, this compound triggers various intracellular signaling cascades. These include activation of adenylate cyclase, leading to increased cyclic adenosine 3',5'-monophosphate (cAMP) production, mobilization of intracellular calcium (Ca2+) stores, and activation of mitogen-activated protein kinase (MAPK) pathways [, , ].

Q5: What are the physiological effects of this compound?

A5: this compound exerts a wide range of physiological effects, including:

- Stimulation of ACTH release: Like CRF, this compound can stimulate the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, primarily via CRFR1 [, ].

- Cardiovascular effects: this compound induces potent and long-lasting hypotension (lowering of blood pressure) accompanied by tachycardia (increased heart rate), as well as mesenteric vasodilation [].

- Gastrointestinal effects: Central administration of this compound has been shown to inhibit gastric emptying in rats, primarily via CRFR2 [].

- Other effects: this compound has also been shown to influence various other physiological processes, including antidiuresis, thermoregulation, and metamorphosis in amphibians [, ].

Q6: How does the structure of this compound relate to its activity?

A: Studies utilizing alanine scanning mutagenesis and chimeric receptors have identified key residues and regions within this compound that are critical for receptor binding and activation [, ]. For instance:* The amino-terminal portion of this compound, particularly residues 8-10, interacts with the second extracellular loop (EL2) of CRFR1, with residues Trp259 and Phe260 in EL2 being crucial for high-affinity binding [].* The juxtamembrane region of the amino terminus of CRFR1, particularly the Cys68-Glu109 domain and the Cys87-Cys102 region, are important for this compound binding and receptor activation, respectively [].

Q7: How does the structure of amphibian CRF receptors differ from mammalian CRF receptors in terms of this compound binding?

A: Studies comparing the binding of this compound and other CRF family peptides to human and Xenopus CRF receptors revealed that amphibian CRF receptors, both xCRFR1 and xCRFR2, exhibit distinct binding modes compared to their mammalian counterparts []. This suggests evolutionary divergence in the ligand-binding pockets of these receptors.

Q8: Can this compound be used as a tool to study CRF receptors?

A: Yes, radiolabeled analogs of this compound, such as [125I]tyr(o)this compound, have proven valuable for studying CRF receptors. These radioligands exhibit high affinity for both CRFR1 and CRFR2 and have been used extensively in receptor binding assays, autoradiography studies, and investigations of CRF receptor pharmacology and signaling [, , ].

Q9: Are there any this compound analogs with improved properties for CRF receptor research?

A: Yes, researchers have identified a this compound-like peptide isolated from a different frog species, Pachymedusa dacnicolor (PD-Svg), which displays improved properties for CRF receptor studies compared to the original this compound from Phyllomedusa sauvagei []. Radioiodinated PD-Svg ([125ITyr0-Glu1, Nle17]-PD-Svg) binds to CRF receptors with high affinity, detects a greater number of binding sites, and demonstrates greater potency in stimulating cAMP accumulation than its PS-Svg counterpart [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)

![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)

![2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-](/img/structure/B13097.png)

![[Arg14,Lys15]Nociceptin](/img/structure/B13148.png)